molecular formula C22H22N2O4 B5081220 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer: B5081220
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: PRCQQUJSDDYVGE-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EIB-041, is a chemical compound that belongs to the class of pyrimidinetriones. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. EIB-041 has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity.

Wirkmechanismus

1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight gain and adiposity in obese mice. These effects are thought to be mediated by the inhibition of PTP1B and subsequent improvement in insulin signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent inhibition of PTP1B, which makes it a useful tool for studying insulin signaling and glucose homeostasis. However, one limitation of using this compound is its specificity for PTP1B, which may limit its usefulness in studying other signaling pathways.

Zukünftige Richtungen

1. Further studies are needed to investigate the long-term effects of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
2. Studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity in humans.
3. Further studies are needed to investigate the specificity of this compound for PTP1B and its potential effects on other signaling pathways.
4. Studies are needed to investigate the potential of this compound as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis.
5. Further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.

Synthesemethoden

The synthesis of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde in the presence of acetic acid and acetic anhydride to form the imine intermediate. This intermediate is then reacted with barbituric acid in the presence of potassium carbonate to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to reduce body weight gain and adiposity in obese mice.

Eigenschaften

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-28-18-11-9-17(10-12-18)24-21(26)19(20(25)23-22(24)27)13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,23,25,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCQQUJSDDYVGE-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.